molecular formula C18H22O6S B14316370 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid CAS No. 110561-18-7

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid

Cat. No.: B14316370
CAS No.: 110561-18-7
M. Wt: 366.4 g/mol
InChI Key: HYFZFDVAYKETQU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is a complex organic compound that combines the structural features of phenols and sulfonic acids. This compound is characterized by the presence of methoxy groups, a prop-2-enyl group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group. This is followed by sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or alkylated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is unique due to the combination of methoxy, prop-2-enyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

110561-18-7

Molecular Formula

C18H22O6S

Molecular Weight

366.4 g/mol

IUPAC Name

3,5-dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H14O3.C7H8O3S/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7,12H,1,5H2,2-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

HYFZFDVAYKETQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC(=C(C(=C1)OC)CC=C)O

Origin of Product

United States

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